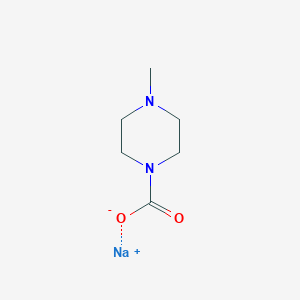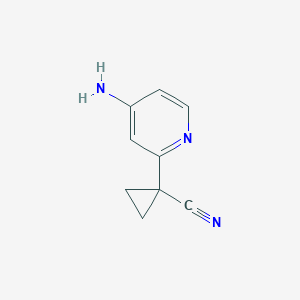
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2O. It is a derivative of pyridine, characterized by the presence of a trifluoromethoxy group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with sodium cyanide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar in structure but with a chloro group instead of a trifluoromethoxy group.
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C8H5F3N2O |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
2-[5-(trifluoromethoxy)pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(3-4-12)13-5-7/h1-2,5H,3H2 |
InChI-Schlüssel |
BQNPJUINBAFMGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)




